An In-Depth Technical Guide to (R)-(+)-o-Desmethylcarvedilol: Chemical Properties, Structure, and Pharmacological Profile
An In-Depth Technical Guide to (R)-(+)-o-Desmethylcarvedilol: Chemical Properties, Structure, and Pharmacological Profile
This technical guide provides a comprehensive overview of (R)-(+)-o-Desmethylcarvedilol, an active metabolite of the widely prescribed cardiovascular drug, Carvedilol. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, structure, metabolic pathways, and pharmacological activities of this significant compound.
Introduction: The Significance of a Metabolite
Carvedilol is administered clinically as a racemic mixture of (R)- and (S)-enantiomers, each possessing a distinct pharmacological profile.[1][2][3] The (S)-(-)-enantiomer exhibits both β- and α1-adrenergic receptor blocking activity, whereas the (R)-(+)-enantiomer primarily acts as an α1-adrenergic antagonist.[1][3] The extensive hepatic metabolism of Carvedilol gives rise to several metabolites, some of which retain biological activity and contribute to the drug's overall therapeutic effect and safety profile.[3][4]
(R)-(+)-o-Desmethylcarvedilol is one such active metabolite, formed through the O-demethylation of the methoxy group on the phenoxy ring of Carvedilol.[5][6] Understanding the specific properties of this metabolite is crucial for a complete comprehension of Carvedilol's pharmacokinetics and pharmacodynamics, and for the development of new therapeutic agents with potentially improved selectivity and fewer side effects.
Chemical Structure and Physicochemical Properties
(R)-(+)-o-Desmethylcarvedilol is a carbazole derivative with a complex molecular architecture. Its structure is characterized by a carbazole nucleus linked through an ether bond to a propanolamine side chain, which in turn is connected to a demethylated phenoxy group.
Chemical Structure of (R)-(+)-o-Desmethylcarvedilol
Caption: Figure 1: 2D structure of (R)-(+)-o-Desmethylcarvedilol.
The key physicochemical properties of (R)-(+)-o-Desmethylcarvedilol are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-[2-[[(2R)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol | [7][] |
| CAS Number | 123372-14-5 | [7][9][10] |
| Molecular Formula | C23H24N2O4 | [7][][11] |
| Molecular Weight | 392.45 g/mol | [7][] |
| Appearance | Off-White Solid | [] |
| Melting Point | 155-156°C | [] |
| Solubility | Slightly soluble in Chloroform, Methanol, and Tetrahydrofuran | [] |
| Storage Temperature | -20°C | [] |
Metabolic Pathway and Formation
(R)-(+)-o-Desmethylcarvedilol is a phase I metabolite of Carvedilol. The primary metabolic reaction is O-demethylation, which is catalyzed mainly by the cytochrome P450 enzyme CYP2C9.[5][6][12] While CYP2C9 is the principal enzyme, in-vitro studies have shown that other isoforms, including CYP1A2, CYP2D6, and CYP2E1, can also contribute to its formation.[5][13] This multi-enzyme involvement explains why detectable plasma concentrations of O-desmethylcarvedilol are found even in individuals who are poor metabolizers for CYP2C9.[5] Following its formation, (R)-(+)-o-Desmethylcarvedilol can undergo phase II metabolism, primarily through glucuronidation, leading to its inactivation and subsequent excretion.[5]
Metabolic Formation of (R)-(+)-o-Desmethylcarvedilol
Caption: Figure 2: Enzymatic conversion of Carvedilol.
Pharmacological Profile and Mechanism of Action
While being a metabolite, (R)-(+)-o-Desmethylcarvedilol is not merely an inactive byproduct. It exhibits its own distinct pharmacological activities.
Adrenergic Receptor Activity
(R)-(+)-o-Desmethylcarvedilol has been shown to possess minor beta-blocking activity.[5] However, unlike its parent compound, it demonstrates no significant activity at α1-adrenergic receptors.[5] This separation of activities between the parent drug and its metabolite is a critical aspect of Carvedilol's overall pharmacological effect.
Ryanodine Receptor (RyR2) Modulation
A noteworthy and distinct activity of (R)-(+)-o-Desmethylcarvedilol is its ability to inhibit store-overload-induced calcium release (SOICR) through the ryanodine receptor 2 (RyR2).[12][14] In experimental models using HEK293 cells expressing a mutated form of RyR2 (R4496C), which leads to spontaneous calcium leakage from the endoplasmic reticulum, (R)-(+)-o-Desmethylcarvedilol was found to inhibit this pathological calcium release with an IC50 of 7.62 µM.[12][14] This action is particularly relevant in the context of cardiac arrhythmias, where dysregulation of intracellular calcium handling is a key pathological mechanism.
Conceptual Mechanism of RyR2 Inhibition
Caption: Figure 3: Inhibition of pathological Ca²⁺ leak.
In-Vivo Effects
In conscious rabbits, (R)-(+)-o-Desmethylcarvedilol has been demonstrated to reduce the increase in heart rate and prevent the decrease in diastolic blood pressure induced by isoproterenol, a non-selective β-adrenoreceptor agonist.[12][14] The ED50 values for these effects were 32 µg/kg and 5 µg/kg, respectively.[12][14]
Stereochemistry: A Decisive Factor
The stereochemistry of Carvedilol and its metabolites is fundamental to their biological activity. The (R)-(+) configuration of o-Desmethylcarvedilol dictates its specific interactions with biological targets. It is important to note that the oxidative S-(-)-metabolites of Carvedilol are the ones that primarily contribute to the β-antagonistic effect, while the R-enantiomers of the metabolites are not β-adrenoceptor antagonists.[15] Furthermore, neither the S- nor the R-enantiomers of Carvedilol's metabolites exhibit the vasodilating α-adrenoceptor antagonistic activity of the parent compound.[15]
Analytical Methodologies
The accurate quantification of (R)-(+)-o-Desmethylcarvedilol in biological matrices is essential for pharmacokinetic and metabolic studies. Several advanced analytical methods have been developed for this purpose.
Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A robust and sensitive method for the sequential analysis of the enantiomers of Carvedilol and its metabolites, including O-desmethylcarvedilol (DMC), in human plasma utilizes a Chirobiotic® V chiral-phase column coupled to an LC-MS/MS system.[1]
Exemplary Protocol: Plasma Sample Analysis by LC-MS/MS
-
Sample Preparation: Perform solid-phase extraction of plasma samples to isolate the analytes.
-
Chromatographic Separation:
-
Column: Chirobiotic® V chiral-phase column.
-
Mobile Phase: A gradient elution program is typically employed, often consisting of a mixture of an organic modifier (e.g., methanol, acetonitrile) and an aqueous buffer.
-
Flow Rate: Optimized for the specific column and system, e.g., 0.5 mL/min.[16]
-
Column Temperature: Maintained at a constant temperature, e.g., 25°C.[16]
-
-
Detection:
-
Instrument: Tandem mass spectrometer (MS/MS).
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used.
-
Transitions: Monitor specific precursor-to-product ion transitions for each enantiomer of Carvedilol and its metabolites for high selectivity and sensitivity.
-
-
Quantification: Construct calibration curves using standards of known concentrations to quantify the analytes in the unknown samples. The linear range for DMC enantiomers has been reported as 0.02-10 ng/mL.[1]
High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization
An alternative approach involves the derivatization of the analytes with a chiral reagent, followed by separation of the resulting diastereomers on a standard reversed-phase HPLC column.[17]
Exemplary Protocol: HPLC with Chiral Derivatization
-
Extraction: Use reversed-phase solid-phase extraction to isolate Carvedilol and its metabolites from plasma.[17]
-
Derivatization: React the extracted analytes with a chiral derivatizing agent, such as 2,3,4,6,-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate.[17]
-
HPLC Separation:
-
Column: A reversed-phase C18 column.
-
Detection: Fluorescence detection is often employed due to the native fluorescence of the compounds.
-
-
Analysis: The resulting diastereomeric pairs are baseline resolved, allowing for their individual quantification.[17]
Synthesis and Future Perspectives
While (R)-(+)-o-Desmethylcarvedilol is primarily encountered as a metabolite, its chemical synthesis is essential for obtaining pure standards for analytical and pharmacological research. A plausible synthetic route can be adapted from the general synthesis of Carvedilol and its analogs.
Conceptual Synthetic Pathway
A likely synthetic approach would involve the reaction of a protected form of (R)-4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-aminophenoxy)ethanol, followed by deprotection. The stereochemistry at the chiral center would be established using a stereochemically pure starting material.
The unique pharmacological profile of (R)-(+)-o-Desmethylcarvedilol, particularly its activity on RyR2 channels, opens up avenues for further research. Investigating its potential as a therapeutic agent in its own right for conditions characterized by calcium dysregulation, such as certain cardiac arrhythmias, could be a promising area of drug discovery. Furthermore, a deeper understanding of its contribution to the overall clinical effects of Carvedilol may lead to more personalized therapeutic strategies.
References
-
Carvedilol Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 16, 2026, from [Link]
-
Ching, C. B., et al. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PLOS ONE. Retrieved January 16, 2026, from [Link]
-
Lanchote, V. L., et al. (2016). Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study. Journal of Chromatography B, 1015-1016, 173-180. Retrieved January 16, 2026, from [Link]
-
INTEDE. (n.d.). Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME). Retrieved January 16, 2026, from [Link]
-
Ching, C. B., et al. (2010). Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells. PMC - PubMed Central. Retrieved January 16, 2026, from [Link]
-
Carvedilol Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 16, 2026, from [Link]
-
RxReasoner. (n.d.). Carvedilol Pharmacology - Active Ingredient. Retrieved January 16, 2026, from [Link]
-
PubChem. (n.d.). Desmethylcarvedilol. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
McTavish, D., & Campoli-Richards, D. (1991). Clinical pharmacokinetics and pharmacodynamics of carvedilol. Clinical Pharmacokinetics, 21(5), 333-345. Retrieved January 16, 2026, from [Link]
-
Suckow, R. F., et al. (1990). High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization. Journal of Chromatography B: Biomedical Sciences and Applications, 535, 215-226. Retrieved January 16, 2026, from [Link]
-
Muntean, D., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. Molecules, 27(15), 5036. Retrieved January 16, 2026, from [Link]
-
Eisenberg, E. J., et al. (1987). High-performance liquid chromatographic method for the determination of carvedilol and its desmethyl metabolite in body fluids. Journal of Chromatography B: Biomedical Sciences and Applications, 413, 355-362. Retrieved January 16, 2026, from [Link]
-
Singh, G., et al. (2018). A stability-indicating HPLC method for the determination of carvedilol and its impurities in bulk drug and tablets. Indian Journal of Pharmaceutical Sciences, 80(1), 164-173. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Carvedilol. Retrieved January 16, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (R)-(+)-O-Desmethyl Carvedilol. Retrieved January 16, 2026, from [Link]
-
Muntean, D., et al. (2022). UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5. MDPI. Retrieved January 16, 2026, from [Link]
-
Smith, C. D., et al. (2013). Novel Carvedilol Analogs that Suppress Store Overload Induced Ca2+ Release. Journal of Medicinal Chemistry, 56(21), 8625–8655. Retrieved January 16, 2026, from [Link]
-
Anandkumar, B., et al. (2011). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Der Pharma Chemica, 3(6), 46-53. Retrieved January 16, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of carvedilol. Retrieved January 16, 2026, from [Link]
-
Suneel Kumar, K., et al. (2011). Synthesis and characterization of potential impurities in key intermediates of Carvedilol: a β-adrenergic receptor. Journal of Chemical and Pharmaceutical Research, 3(6), 33-45. Retrieved January 16, 2026, from [Link]
Sources
- 1. Chiral analysis of carvedilol and its metabolites hydroxyphenyl carvedilol and O-desmethyl carvedilol in human plasma by liquid chromatography-tandem mass spectrometry: Application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolomic Profiling of Cellular Responses to Carvedilol Enantiomers in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of carvedilol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carvedilol Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 5. ClinPGx [clinpgx.org]
- 6. Details of the Drug Metabolized by Drug-Metabolizing Enzyme (DME) | INTEDE [intede.idrblab.net]
- 7. (R)-(+)-O-Desmethyl Carvedilol | LGC Standards [lgcstandards.com]
- 9. (R)-(+)-O-DESMETHYLCARVEDILOL | 123372-14-5 [chemicalbook.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Desmethylcarvedilol | C23H24N2O4 | CID 155763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. ClinPGx [clinpgx.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. UHPLC Enantiomer Resolution for the ɑ/β-Adrenoceptor Antagonist R/S-Carvedilol and Its Major Active Metabolites on Chiralpak IB N-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. High-performance liquid chromatographic method for the simultaneous determination of the enantiomers of carvedilol and its O-desmethyl metabolite in human plasma after chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
